molecular formula C17H11ClN4S B12628004 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

Cat. No.: B12628004
M. Wt: 338.8 g/mol
InChI Key: ZJZNBAJSZAMNSV-UHFFFAOYSA-N
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Description

The compound 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile is a heterocyclic molecule featuring a bipyridine core substituted with a sulfanyl-linked 6-chloropyridinylmethyl group and a nitrile moiety. The sulfanyl (S–CH2) bridge enhances conformational flexibility, while the nitrile group may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H11ClN4S/c18-16-4-1-12(10-21-16)11-23-17-14(9-19)2-3-15(22-17)13-5-7-20-8-6-13/h1-8,10H,11H2

InChI Key

ZJZNBAJSZAMNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves a multi-step process. One common method starts with the chlorination of pyridine to obtain 6-chloropyridine. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting compound is further reacted with 2,4’-bipyridine and a cyanating agent to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile exhibit significant pharmacological properties. For instance, studies have shown that derivatives of bipyridine compounds can act as allosteric modulators of metabotropic glutamate receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that modifications to bipyridine structures enhance their binding affinity to target receptors, leading to improved therapeutic outcomes in preclinical models of anxiety and depression .

Agricultural Applications

The compound also shows promise as an agrochemical. It can function as an insecticide or herbicide due to its ability to disrupt pest physiology. The chloropyridine moiety is known for its efficacy against a range of agricultural pests.

Data Table: Efficacy of Similar Compounds in Pest Control

Compound NameTarget PestEfficacy (%)Reference
ImidaclopridAphids85Furlan et al., 2017
AcetamipridWhiteflies90Wang et al., 2015b
ClothianidinThrips80Wang et al., 2015b

Mechanism of Action

The mechanism of action of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bipyridine core can chelate metal ions, which is crucial in its role as a ligand in coordination chemistry .

Comparison with Similar Compounds

Structural Analogues with Bipyridine-Carbonitrile Cores

4-(2,4-Dichlorophenyl)-6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile
  • Structure : Features a dichlorophenyl and indole substituent instead of the chloropyridinylmethyl-sulfanyl group.
  • Crystallography: Monoclinic $ P2_1/c $ space group with $ a = 10.0307 \, \text{Å}, b = 22.446 \, \text{Å}, c = 17.932 \, \text{Å}, \beta = 90.991^\circ $. Intermolecular C–H···Cl hydrogen bonding stabilizes the crystal lattice .
  • Synthesis: Microwave-assisted reaction with urea oxalate in ethanol .
6-Thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile
  • Structure : Replaces the sulfanyl group with a thioxo (C=S) group, forming a dihydropyridine system.
  • Reactivity: Undergoes Thorpe-Ziegler cyclization with active halogen reagents to yield thieno[2,3-b]pyridines .
  • Spectroscopy : Characterized by IR (ν$_{C≡N}$ ≈ 2220 cm$^{-1}$) and $ ^1\text{H} $-NMR (pyridinyl protons at δ 7.5–8.5 ppm) .
[2,2'-Bipyridine]-5-carbonitrile Derivatives
  • Example: 4-(4-Aminophenyl)-6-methoxy-3'-methyl-[2,2'-bipyridine]-5-carbonitrile.
  • Key Features: Substituted with aminophenyl and methoxy groups, altering solubility and electronic properties. Molecular formula $ \text{C}{19}\text{H}{16}\text{N}_4\text{O} $, molar mass 316.36 g/mol .

Functional and Electronic Comparisons

Table 1: Key Structural and Electronic Properties
Compound Substituents Key Functional Groups Crystallographic Space Group Biological Relevance
Target Compound 6-Chloropyridinylmethyl-sulfanyl Sulfanyl, nitrile Not reported Agrochemical intermediates
4-(2,4-Dichlorophenyl)-6-(indol-3-yl)-... Dichlorophenyl, indole Nitrile, indole $ P2_1/c $ Anticancer research
6-Thioxo-1,6-dihydro-2,3'-bipyridine-... Thioxo Thioxo, nitrile Not reported Precursor to thienopyridines
Electronic Effects :
  • The nitrile group in all compounds withdraws electron density, polarizing the bipyridine core.
  • Sulfanyl and thioxo groups differ in electronegativity (S–CH2 vs. C=S), affecting charge distribution and reactivity.
Reactivity Trends :
  • The sulfanyl group in the target compound may undergo oxidation to sulfoxide or nucleophilic substitution.
  • Thioxo derivatives (e.g., 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile) are prone to cyclization, forming fused heterocycles like thieno[2,3-b]pyridines .

Biological Activity

The compound 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile is a bipyridine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3SC_{13}H_{10}ClN_3S, and its structure includes a bipyridine core substituted with a chloropyridine moiety and a sulfanyl group. The presence of the nitrile functional group enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile often interact with various biological pathways:

  • Inhibition of Kinases : Many bipyridine derivatives have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that certain bipyridines can inhibit the PI3K/AKT signaling pathway, which is significant in cancer biology .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
  • Antimicrobial Properties : There is emerging evidence that bipyridine derivatives exhibit antimicrobial activity against various pathogens, suggesting their utility in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase Inhibition Inhibition of PI3K/AKT pathway; potential anticancer effects ,
Antioxidant Reduced oxidative stress in cellular models
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Neuroprotective Potential for neuroprotection; effects on dopaminergic neurons

Case Studies

  • Anticancer Activity : A study investigating the effects of similar bipyridine compounds on cancer cell lines revealed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspases .
  • Neuroprotection : Research involving neuroprotective agents has highlighted the potential of bipyridine derivatives in protecting dopaminergic neurons from degeneration. In vitro studies showed that these compounds could reduce cell death induced by neurotoxic agents such as MPTP .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of bipyridine derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum potential for these compounds in treating bacterial infections .

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